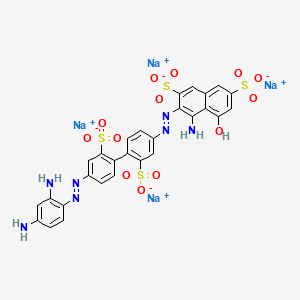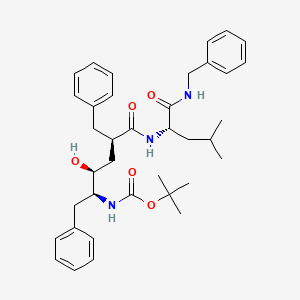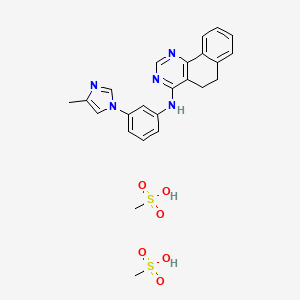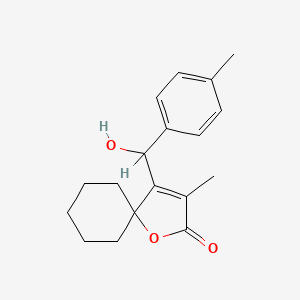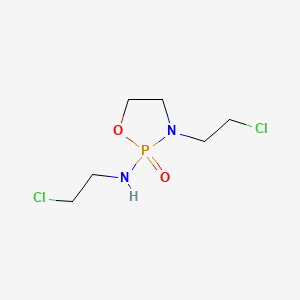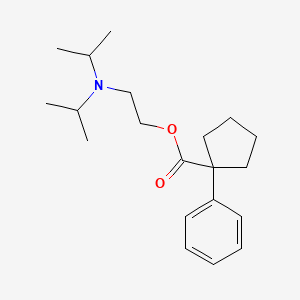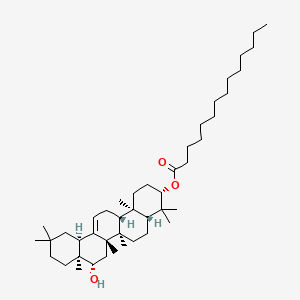
Maniladiol-3-O-myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maniladiol-3-O-myristate is a triterpenoid ester compound derived from maniladiol, a naturally occurring triterpene. . This compound is known for its anti-inflammatory, antioxidant, and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maniladiol-3-O-myristate typically involves the esterification of maniladiol with myristic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
Industrial production of this compound involves the extraction of maniladiol from plant sources, followed by its esterification with myristic acid. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Maniladiol-3-O-myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Maniladiol-3-O-myristate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and triterpenoid chemistry.
Biology: Investigated for its anti-inflammatory and antioxidant properties in various biological systems.
Medicine: Potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the formulation of cosmetics and skincare products due to its beneficial properties
Mécanisme D'action
The mechanism of action of Maniladiol-3-O-myristate involves its interaction with cellular pathways that regulate inflammation and oxidative stress. The compound targets specific enzymes and receptors involved in these pathways, leading to the modulation of inflammatory responses and reduction of oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Faradiol-3-O-myristate
- Faradiol-3-O-laurate
- Maniladiol-3-O-laurate
- ψ-Taraxasterol
- β-Amyrin
Uniqueness
Maniladiol-3-O-myristate is unique due to its specific esterification with myristic acid, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique profile of anti-inflammatory and antioxidant activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
161405-92-1 |
|---|---|
Formule moléculaire |
C44H76O3 |
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-25-26-42(7)34(40(37,4)5)24-27-43(8)35(42)23-22-32-33-30-39(2,3)28-29-41(33,6)36(45)31-44(32,43)9/h22,33-37,45H,10-21,23-31H2,1-9H3/t33-,34-,35+,36-,37-,41-,42-,43+,44+/m0/s1 |
Clé InChI |
XQMZNCFIEZVHBU-UVOYCXMHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C)O)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



